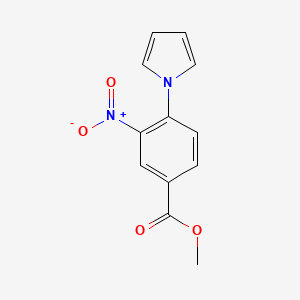

Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate

Description

Contextualization of Benzoate (B1203000) Esters and Nitrogen Heterocycles in Contemporary Organic Chemistry

Benzoate esters are a class of organic compounds derived from benzoic acid and are prevalent in both natural and synthetic chemistry. researchgate.netorganic-chemistry.org The ester functional group, characterized by a carbonyl group adjacent to an ether linkage, is a cornerstone of organic synthesis, often serving as a key building block or a protective group. researchgate.net In medicinal chemistry, the benzoate moiety is found in numerous pharmaceutical agents, where it can influence properties such as solubility, stability, and bioavailability.

Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom within their ring structure, represent another critical area of organic chemistry. rsc.orgwikipedia.org These structures are ubiquitous in nature, forming the core of essential biomolecules like nucleic acids and many vitamins. wikipedia.org In synthetic chemistry, nitrogen heterocycles are prized for their diverse reactivity and are integral components in the development of catalysts, polymers, and advanced materials. arkat-usa.orgumich.edu Their prevalence in pharmaceuticals is particularly notable, with a significant percentage of FDA-approved drugs featuring a nitrogen-containing heterocyclic ring. umich.edu

Significance of Nitroaromatic and Pyrrole (B145914) Moieties in Synthetic and Medicinal Chemistry Research

The nitroaromatic group, a benzene (B151609) ring substituted with one or more nitro groups (-NO2), is a powerful and versatile functional group in chemical synthesis. bond.edu.au The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions—a key transformation in the synthesis of complex molecules. wikipedia.orgnih.gov In medicinal chemistry, nitroaromatic compounds have a long history of use as antimicrobial and antiparasitic agents. nih.govnih.gov Their biological activity is often linked to the in vivo reduction of the nitro group to reactive nitrogen species that can induce cellular damage in target organisms. nih.gov

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural unit in a vast array of biologically active natural products and synthetic drugs. nbinno.comias.ac.inresearchgate.net It is the core component of the porphyrin ring in heme and chlorophyll, highlighting its central role in biological processes. nbinno.com In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.govmdpi.com Pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govmdpi.comnih.gov The continued exploration of novel pyrrole-containing compounds remains a vibrant area of drug discovery. biolmolchem.com

Overview of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate as a Research Target

This compound stands as a molecule of significant academic interest due to its unique combination of the aforementioned functional groups. It integrates a methyl benzoate core, a nitroaromatic system, and a pyrrole heterocycle. This specific arrangement of moieties suggests a rich and complex chemical character, making it a compelling target for synthetic exploration and potential application-driven research. The interplay between the electron-withdrawing nitro group and the electron-rich pyrrole ring, both attached to the central benzoate structure, is expected to confer distinct electronic and steric properties, influencing its reactivity and potential biological activity. While extensive research on this specific molecule is not widely documented in publicly available literature, its structure alone warrants consideration as a scaffold for the development of novel compounds in medicinal chemistry and materials science.

In academic and chemical literature, precise nomenclature and structural representation are paramount for unambiguous communication. The compound in focus is systematically named This compound . This IUPAC (International Union of Pure and Applied Chemistry) name accurately describes the molecular architecture: a benzoate molecule with a methyl ester, a nitro group at the third carbon position of the benzene ring, and a 1H-pyrrol-1-yl group attached to the fourth carbon.

Below is a table summarizing the key identifiers and structural representations for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 937601-90-6 |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N+[O-] |

| InChI Key | YLGMJCSDKZBFEF-UHFFFAOYSA-N |

The structural formula, often depicted as a two-dimensional drawing, provides a clear visualization of the connectivity of the atoms and the arrangement of the functional groups around the central benzene ring. This representation is fundamental for chemists to understand its potential reactivity and to design synthetic pathways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitro-4-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWOHFKNSLRESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594783 | |

| Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-90-6 | |

| Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Nitro 4 1h Pyrrol 1 Yl Benzoate

Strategies for Precursor Synthesis and Advanced Derivatization

The effective synthesis of the target molecule is highly dependent on the successful preparation of its key precursors. This involves the strategic installation of the nitro and ester functionalities on the benzene (B151609) ring, followed by the introduction of the pyrrole (B145914) moiety.

The primary precursor for the synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate is a methyl benzoate (B1203000) ring bearing a nitro group. The regioselectivity of the nitration reaction is a critical factor in obtaining the desired isomer.

The most common method for the synthesis of methyl 3-nitrobenzoate is the electrophilic aromatic substitution reaction of methyl benzoate. rsc.org This reaction typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. aiinmr.comechemi.com

Mechanism: The reaction proceeds through a well-established three-step mechanism:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO₂⁺), which is a potent electrophile. aiinmr.com

Nucleophilic Attack: The π electrons of the aromatic ring of methyl benzoate attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The ester group (-COOCH₃) is an electron-withdrawing group and a meta-director. Consequently, the attack is directed to the meta-position to avoid placing the positive charge on the carbon atom directly attached to the deactivating group. rsc.org

Deprotonation: A weak base, such as a water molecule or the bisulfate ion, removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding methyl 3-nitrobenzoate. aiinmr.com

Optimization: Several factors can be optimized to maximize the yield and purity of the desired product:

Temperature: The reaction is highly exothermic, and maintaining a low temperature (typically below 10-15°C) is crucial to prevent the formation of dinitrated byproducts. wikipedia.org

Reaction Time: Allowing the reaction to proceed for a sufficient duration ensures complete conversion of the starting material.

Purity of Reagents: The use of high-purity methyl benzoate is recommended, as impurities can lead to lower yields.

| Parameter | Recommended Condition | Rationale |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Generates the highly reactive nitronium ion (NO₂⁺) electrophile. |

| Temperature | Below 10-15°C | Minimizes the formation of dinitrated and other side products. wikipedia.org |

| Substrate | High-purity methyl benzoate | Ensures a cleaner reaction with higher yields. |

While the mixed acid method is widely used, alternative nitrating agents have been developed to offer milder reaction conditions, improved selectivity, and better functional group tolerance. nih.govnih.gov These alternatives can be particularly useful for substrates that are sensitive to strong acids. nih.gov

Dinitrogen Pentoxide (N₂O₅): This is an effective and eco-friendly nitrating agent that can be used in an almost stoichiometric amount, significantly reducing acidic waste. nih.gov

N-Nitrosaccharin: This bench-stable, inexpensive, and recyclable reagent acts as a controllable source of the nitronium ion, allowing for the mild and practical nitration of arenes with excellent functional group tolerance. nih.gov

Metal Nitrates: In some cases, metal nitrates can serve as mild nitrating agents, although they generate stoichiometric amounts of metal salt waste. nih.gov

Nitric Acid in Acetic Anhydride (B1165640): This system can provide more selective nitration but requires careful handling due to the formation of the unstable and potentially explosive acetyl nitrate. nih.gov

These alternative methods can offer advantages in terms of safety, environmental impact, and substrate scope, making them valuable tools in the synthesis of nitroaromatic compounds.

The introduction of the pyrrole ring onto the nitrobenzoate intermediate is the key step in the synthesis of the target molecule. This can be achieved through several synthetic strategies, primarily involving reductive cyclization or nucleophilic substitution.

A powerful strategy for the synthesis of N-aryl pyrroles involves a cascade reaction that combines the reduction of a nitroarene to an aniline (B41778) with a subsequent cyclization reaction. rsc.org The Paal-Knorr synthesis is a classic and versatile method for forming pyrrole rings from 1,4-dicarbonyl compounds and primary amines. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in

In the context of synthesizing this compound, a potential precursor would be methyl 4-amino-3-nitrobenzoate. This intermediate could be obtained from a suitable starting material like 4-chloro-3-nitrobenzoic acid through amination followed by esterification. The synthesis of methyl 4-amino-3-nitrobenzoate via Fischer esterification of 4-amino-3-nitrobenzoic acid has been reported. bond.edu.aubond.edu.au

The general steps for a Paal-Knorr synthesis in this context would be:

Formation of the Amine: The nitro group of a suitable precursor is reduced to a primary amine.

Condensation with a 1,4-Dicarbonyl Compound: The resulting aniline derivative is then reacted with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to succinaldehyde), in the presence of an acid catalyst. organic-chemistry.orgbeilstein-journals.org

Cyclization and Dehydration: The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the N-aryl pyrrole. organic-chemistry.org

Recent advancements have led to the development of domino or cascade reactions where the reduction of the nitro group and the Paal-Knorr cyclization are performed in a single pot, often using transition metal catalysts. rsc.org

| Reaction | Description | Key Reagents |

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole. wikipedia.orgrgmcet.edu.in | 1,4-dicarbonyl (e.g., 2,5-hexanedione), primary amine, acid catalyst. organic-chemistry.org |

| Clauson-Kaas Synthesis | Reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst to form an N-substituted pyrrole. beilstein-journals.orgnih.govchem-station.com | Primary amine, 2,5-dimethoxytetrahydrofuran, acid catalyst. chem-station.com |

An alternative and direct approach to introduce the pyrrole moiety is through a nucleophilic aromatic substitution (SNA) reaction. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group, like a halide. wikipedia.orglibretexts.org

For the synthesis of this compound, a suitable substrate would be a methyl 4-halo-3-nitrobenzoate (e.g., methyl 4-fluoro-3-nitrobenzoate or methyl 4-chloro-3-nitrobenzoate). The reaction would proceed as follows:

Nucleophilic Attack: The pyrrolide anion, generated by treating pyrrole with a base, acts as a nucleophile and attacks the carbon atom bearing the halogen. The presence of the ortho-nitro group is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

Elimination of the Leaving Group: The halide ion is then eliminated, restoring the aromaticity of the ring and forming the desired N-arylpyrrole product.

The efficiency of the SNAr reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the strength of the electron-withdrawing groups on the aromatic ring.

Introduction of the Pyrrole Moiety

Advanced Synthetic Routes to this compound

The synthesis of the title compound, this compound, can be strategically designed through modern synthetic methodologies that prioritize efficiency and selectivity. These approaches often involve multi-step sequences that can be either convergent or divergent, and they frequently employ catalytic systems to achieve the desired transformations under mild conditions.

Multi-step Convergent and Divergent Synthetic Sequences

A plausible and efficient synthetic route to this compound involves a convergent approach, beginning with the preparation of a key intermediate, methyl 4-amino-3-nitrobenzoate. This intermediate can be synthesized via a Fischer esterification of 4-amino-3-nitrobenzoic acid. The reaction is typically carried out in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid, and can be completed with moderate heating. acs.orgbond.edu.au

Once the key aniline intermediate, methyl 4-amino-3-nitrobenzoate, is obtained, the pyrrole ring can be constructed using the Clauson-Kaas reaction. beilstein-journals.orgnih.gov This classic and reliable method for N-aryl pyrrole synthesis involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. rgmcet.edu.in

A divergent approach could also be envisioned, where the fully assembled Methyl 4-(1H-pyrrol-1-yl)benzoate is first synthesized and then subjected to nitration. However, this route is less ideal due to the directing effects of the substituents on the benzene ring, which could lead to a mixture of isomers and require challenging purification steps.

Catalytic Methods in Complex Molecule Synthesis

Catalysis plays a crucial role in the synthesis of N-aryl pyrroles, including this compound, by offering milder reaction conditions and improved yields. The Clauson-Kaas reaction, for instance, can be catalyzed by a variety of Brønsted and Lewis acids. beilstein-journals.orgnih.gov

More advanced and "greener" synthetic strategies involve one-pot cascade reactions that combine multiple transformations in a single reaction vessel. For the synthesis of N-aryl pyrroles, a particularly relevant cascade reaction is the reductive cyclization of a nitroarene. rsc.orgresearchgate.net In this approach, a substituted nitroarene, such as methyl 4-chloro-3-nitrobenzoate, could first be reduced to the corresponding aniline in situ. This reduction is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through transfer hydrogenation with reagents like formic acid or hydrazine (B178648) in the presence of a suitable catalyst. researchgate.netrsc.orgorganic-chemistry.org

Table 1: Comparison of Catalysts for Clauson-Kaas/Paal-Knorr Type Reactions

| Catalyst | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic Acid | Clauson-Kaas | Reflux | Moderate-Good | umich.edu |

| p-Toluenesulfonic Acid | Paal-Knorr | Heating | Good | researchgate.net |

| Zinc(II) triflate | Clauson-Kaas | 70 °C, solvent-free | Moderate-Excellent | researchgate.net |

| Iron(III) chloride | Clauson-Kaas | Reflux in water | Good-Excellent | beilstein-journals.org |

| Scandium(III) triflate | Clauson-Kaas | Not specified | Good | beilstein-journals.org |

| MgI2 etherate | Clauson-Kaas | 80 °C in MeCN | Not specified | beilstein-journals.org |

| Pd/C, H2 | Reductive Paal-Knorr | One-pot | Good | rsc.org |

| Cobalt (heterogeneous) | Reductive Paal-Knorr | One-pot | Good-High | researchgate.net |

Reactivity Profile and Mechanistic Investigations of this compound

The chemical reactivity of this compound is dictated by the interplay of its three main functional components: the nitro group, the methyl ester, and the pyrrole ring, all attached to a central benzene ring.

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing group and is the most reactive site for reduction. The transformation of the nitro group into an amino group is a fundamental and highly useful reaction in organic synthesis. This reduction can be achieved through various methods:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, typically performed in a solvent like methanol or ethanol (B145695) at atmospheric or slightly elevated pressure. chemicalbook.com

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net These reactions are robust and tolerate a wide range of other functional groups.

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine or formic acid, in the presence of a catalyst (e.g., Pd/C or an iron complex) to effect the reduction. rsc.orgorganic-chemistry.org

The resulting amine, methyl 4-amino-3-(1H-pyrrol-1-yl)benzoate, is a valuable intermediate for the synthesis of more complex molecules, such as fused heterocyclic systems or for the introduction of other functional groups via diazotization reactions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Selectivity | Reference |

|---|---|---|---|

| H2, Pd/C | Room temperature, 1-4 atm | High | chemicalbook.com |

| Fe, HCl | Heating | Good, tolerates many functional groups | researchgate.net |

| Sn, HCl | Heating | Good | researchgate.net |

| Zn, FeSO4 | Not specified | Good, tolerates many functional groups | researchgate.net |

| NaBH4, Au nanoparticles | Mild conditions | High | unisa.it |

| Hydrazine hydrate, Pd/C | Microwave irradiation | Good | organic-chemistry.org |

| Organosilanes, Fe catalyst | 110 °C | High, tolerates many functional groups | rsc.org |

Reactions at the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic heterocycle and is therefore susceptible to electrophilic substitution reactions. youtube.comyoutube.com The nitrogen atom of the pyrrole ring is directly attached to the benzene ring, which influences the electron density and regioselectivity of these reactions.

Functionalization of the Pyrrole Nucleus

Electrophilic substitution on the pyrrole ring of N-arylpyrroles typically occurs at the C2 and C5 positions (alpha to the nitrogen), as these positions are the most electron-rich. The presence of the bulky substituted benzene ring on the nitrogen may sterically hinder attack at the C2 and C5 positions to some extent, potentially allowing for some substitution at the C3 and C4 positions (beta to the nitrogen), although this is generally less favored.

Common electrophilic substitution reactions that could be applied to functionalize the pyrrole nucleus of this compound include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the pyrrole ring.

Acylation: Friedel-Crafts acylation can be performed using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, though the conditions must be carefully chosen to avoid polymerization of the pyrrole ring. The Houben-Hoesch reaction is a milder alternative for the acylation of electron-rich heterocycles. youtube.com

Nitration and Sulfonation: These reactions are also possible but require carefully controlled conditions due to the sensitivity of the pyrrole ring to strong acids. youtube.com

The specific regioselectivity of these reactions on the target molecule would need to be determined experimentally, as it will be influenced by the electronic effects of the nitro and ester groups on the attached benzene ring, as well as steric factors.

Ring-Opening and Ring-Closure Mechanisms (e.g., ANRORC-type pathways in related systems)

While specific studies on the ring-opening and ring-closure mechanisms of this compound are not extensively documented, the reactivity of analogous heterocyclic systems provides a framework for understanding potential pathways. One such relevant mechanism is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. wikipedia.org This mechanism is a special type of nucleophilic substitution that has been extensively studied in electron-deficient heterocyclic systems like substituted pyrimidines. wikipedia.org

The ANRORC mechanism involves the initial addition of a nucleophile to the aromatic ring, leading to the formation of a Meisenheimer-like intermediate. This is followed by the opening of the heterocyclic ring to form an open-chain intermediate, which then undergoes ring closure to yield the final substituted product. wikipedia.org In the context of this compound, the presence of the electron-withdrawing nitro group makes the benzene ring susceptible to nucleophilic attack. It is conceivable that under specific conditions with strong nucleophiles, the pyrrole ring could be involved in an ANRORC-type transformation, although this remains a topic for future investigation.

The stability of the pyrrole ring, owing to its aromatic character, generally makes it resistant to ring-opening reactions. wikipedia.org However, under harsh conditions, such as treatment with hot ethanolic hydroxylamine, the pyrrole ring can undergo cleavage to form the dioxime of succindialdehyde. uop.edu.pk Furthermore, the pyrrole ring can be susceptible to ring-opening via C-N bond cleavage under specific catalytic conditions.

Modifications of the Ester Moiety

The methyl ester group in this compound is a key functional handle that allows for a variety of chemical modifications. These transformations are fundamental in organic synthesis for the generation of diverse derivatives.

Hydrolysis: The most common modification of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 3-nitro-4-(1H-pyrrol-1-yl)benzoic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium.

Base-catalyzed hydrolysis (saponification) is usually carried out by treating the ester with a strong base, like sodium hydroxide (B78521) or potassium hydroxide, in a mixture of water and a co-solvent like methanol. chemspider.com The reaction proceeds via nucleophilic acyl substitution and is generally irreversible due to the formation of the carboxylate salt.

The rate of hydrolysis can be influenced by the electronic nature of the substituents on the benzene ring. For substituted methyl benzoates, electron-withdrawing groups, such as the nitro group present in the target molecule, are known to accelerate the rate of hydrolysis.

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Reduction: The ester group can be reduced to a primary alcohol, [3-nitro-4-(1H-pyrrol-1-yl)phenyl]methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4).

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often slower than hydrolysis and may require heating or catalytic activation.

A summary of potential modifications to the ester moiety is presented in the table below.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H₃O⁺, heat or NaOH/H₂O, heat | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Ester (with R' group) |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | Primary Alcohol |

| Amidation | NH₃, R'NH₂, or R'₂NH, heat | Amide |

Computational Mechanistic Elucidation and Reaction Kinetics

Due to the absence of specific computational and kinetic studies for this compound, insights must be drawn from theoretical investigations of structurally related molecules. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure, reactivity, and reaction mechanisms of organic molecules.

The kinetics of reactions involving similar compounds, such as the hydrolysis of substituted methyl benzoates, have been studied to understand the influence of substituents on reaction rates. For electrophilic aromatic substitution reactions, like the nitration of methyl benzoate, the ester group is known to be a deactivating, meta-directing substituent. rsc.orgumkc.edu In the case of Methyl 4-(1H-pyrrol-1-yl)benzoate, the pyrrole group is a strongly activating, ortho,para-director. The nitration of this precursor would therefore be a competition between these directing effects, and kinetic studies would be invaluable in determining the product distribution and the relative rates of substitution at different positions.

Structural Characterization and Advanced Analytical Techniques

Application of Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. High-resolution NMR, vibrational spectroscopy, and HRMS each offer unique insights into the constitution of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would provide critical data for the structural assignment of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The aromatic protons on the benzoate (B1203000) ring and the pyrrole (B145914) ring would appear in the downfield region, with their chemical shifts and coupling patterns providing information about their relative positions. The methyl ester protons would be expected to appear as a singlet in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the ester group would be characteristically downfield. The aromatic carbons of both the benzene (B151609) and pyrrole rings would also have distinct chemical shifts influenced by the nitro and pyrrolyl substituents. The methyl carbon of the ester would appear at the highest field.

A hypothetical data table for the expected NMR signals is presented below.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Multiplicity |

| Expected Aromatic Region | m |

| Expected Aromatic Region | m |

| Expected Upfield Region | s |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An IR spectrum of this compound would be expected to display strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches), the ester carbonyl group (C=O stretch), and C-O stretching of the ester. The aromatic C-H and C=C stretching vibrations of both the benzene and pyrrole rings would also be observable.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds, and would be useful in confirming the assignments made from the IR spectrum.

| Vibrational Spectroscopy |

| Functional Group |

| Nitro (NO₂) asymmetric stretch |

| Nitro (NO₂) symmetric stretch |

| Ester Carbonyl (C=O) stretch |

| C-O stretch (ester) |

| Aromatic C-H stretch |

| Aromatic C=C stretch |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₂H₁₀N₂O₄), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass, typically with a very low margin of error (in parts per million, ppm). This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| HRMS Data |

| Molecular Formula |

| Calculated Monoisotopic Mass |

| Expected HRMS Result (e.g., [M+H]⁺) |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information about its solid-state conformation and intermolecular interactions.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility. For this compound, potential weak C-H···O interactions involving the nitro and ester groups, as well as π-stacking between the aromatic rings, would be of particular interest.

| X-ray Crystallography Data |

| Crystal System |

| Space Group |

| Unit Cell Dimensions |

| Key Torsion Angles (e.g., Benzoate-Pyrrole) |

| Intermolecular Interactions |

Derivatives and Analogues: Design, Synthesis, and Structure Activity Relationships

Principles of Rational Design for Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate Analogues

The rational design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to optimize its pharmacological profile. This process involves systematic modifications of its core structure to enhance potency, selectivity, and pharmacokinetic properties. The design process typically begins with the identification of a biologically active prototype, from which new analogues are developed.

The benzoate (B1203000) ring of this compound offers multiple positions for systematic modification to probe the structure-activity landscape. The existing nitro group and methyl ester are key features that influence the electronic and steric properties of the molecule.

Modifications to the benzoate ring can include:

Alteration of the Nitro Group: The position and nature of the electron-withdrawing group can be varied. For instance, moving the nitro group to other positions on the ring or replacing it with other substituents like cyano (-CN), trifluoromethyl (-CF3), or sulfonyl groups (-SO2R) can modulate the electronic charge distribution and potential interactions with biological targets.

Substitution at Other Positions: The unoccupied positions on the benzoate ring (positions 2, 5, and 6) are prime targets for introducing a variety of substituents. These can range from simple alkyl and alkoxy groups to halogens and amides. The introduction of these groups can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity.

Bioisosteric Replacement: The entire benzoate ring could be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic properties while maintaining key binding interactions.

The following table outlines potential systematic modifications on the benzoate ring and their rationale:

| Modification Site | Type of Modification | Rationale |

| Position 3 (Nitro group) | Replacement with other electron-withdrawing groups (e.g., -CN, -CF3) | To fine-tune electronic properties and metabolic stability. |

| Position 3 (Nitro group) | Relocation to other positions (e.g., position 2 or 5) | To explore the impact of substituent position on activity. |

| Positions 2, 5, 6 | Introduction of small alkyl or alkoxy groups | To probe steric tolerance and influence lipophilicity. |

| Positions 2, 5, 6 | Introduction of halogens (F, Cl, Br) | To alter electronic properties and potentially introduce halogen bonding. |

| Positions 2, 5, 6 | Introduction of hydrogen bond donors/acceptors (e.g., -OH, -NH2, -CONH2) | To introduce new interactions with the target protein. |

The pyrrole (B145914) ring is a crucial component of the molecule, and its substitution can significantly impact molecular properties and interactions with biological targets. The nitrogen-containing five-membered ring is a common motif in many biologically active compounds.

Key considerations for substitutions on the pyrrole ring include:

Modification of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the pyrrole ring can alter its electronic nature, which may be critical for its biological activity.

Research on other pyrrole-containing compounds has shown that even minor modifications to the pyrrole ring can lead to significant changes in biological activity. For example, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the presence of vicinal 4,5-diphenyl and N-benzyl side chains on the pyrrole ring was found to be important for their inhibitory potencies against metallo-β-lactamases. nih.gov

The methyl ester group and the direct linkage between the pyrrole and benzoate rings are also key targets for modification.

Ester Moiety Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can introduce a negative charge and potential for new ionic interactions. Alternatively, the ester can be converted to various amides, hydroxamic acids, or other ester analogues (e.g., ethyl, propyl esters) to explore the impact on solubility, metabolic stability, and target engagement.

Linker Modification: While the parent compound has a direct N-aryl bond, introducing a linker, such as a methylene (B1212753) (-CH2-), ethylene (B1197577) (-CH2CH2-), or an amide (-CONH-) group, between the pyrrole and benzoate rings can alter the relative orientation of the two rings. This can be crucial for optimizing the fit within a binding pocket. For instance, the synthesis of 1-(4-boronobenzyl)-1H-pyrrole demonstrates a synthetic route to introduce a methylene linker. sci-hub.se

Directed Synthesis of Analogues and Libraries

The directed synthesis of analogues of this compound would likely involve a modular approach, allowing for the generation of a library of compounds with diverse substitutions. A plausible synthetic strategy would involve the coupling of a pre-functionalized pyrrole with a functionalized benzoate precursor.

A general synthetic route could involve the Clauson-Kaas reaction for the synthesis of N-substituted pyrroles. This reaction involves the treatment of a primary amine with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst. In this case, various substituted anilines could be used to generate a library of 1-arylpyrroles.

Alternatively, a Paal-Knorr pyrrole synthesis could be employed, where a 1,4-dicarbonyl compound is reacted with an amine or ammonia (B1221849) to form the pyrrole ring. By varying the substituents on the 1,4-dicarbonyl compound and the amine, a diverse library of pyrrole derivatives can be synthesized.

For the benzoate portion, commercially available or readily synthesized substituted 4-halonitrobenzoates could be used in a Buchwald-Hartwig amination or an Ullmann condensation with pyrrole to form the N-aryl bond.

The following table provides a hypothetical synthetic scheme for generating a library of analogues:

| Step | Reaction | Reactants | Product |

| 1 | Synthesis of Substituted 4-fluoro-3-nitrobenzoates | Esterification of substituted 4-fluoro-3-nitrobenzoic acids | Methyl esters of substituted 4-fluoro-3-nitrobenzoic acids |

| 2 | Synthesis of Substituted Pyrroles | Paal-Knorr synthesis with various 1,4-dicarbonyls and amines | A library of substituted pyrroles |

| 3 | Coupling Reaction | Nucleophilic aromatic substitution | Substituted 4-fluoro-3-nitrobenzoate and a substituted pyrrole |

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For analogues of this compound, both qualitative and quantitative SAR studies would be instrumental in guiding the design of more potent and selective compounds.

Qualitative SAR involves analyzing the trends in activity across a series of analogues to infer which structural features are important. For example, comparing the activity of compounds with different substituents on the benzoate ring can reveal whether electron-withdrawing or electron-donating groups are preferred at a particular position.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by developing mathematical models that correlate physicochemical properties of the molecules with their biological activity. brieflands.com These models can then be used to predict the activity of novel, unsynthesized compounds.

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. For this compound and its analogues, the key pharmacophoric features would likely include:

An aromatic/heteroaromatic core: Comprising the pyrrole and benzoate rings, providing a rigid scaffold.

Hydrogen bond acceptors: The oxygen atoms of the nitro group and the ester carbonyl.

A hydrophobic region: The aromatic rings themselves.

Specific electronic features: The electron-deficient nature of the nitro-substituted benzoate ring.

By systematically modifying the structure and observing the effect on biological activity, the essential components of the pharmacophore can be identified. For example, if replacing the nitro group with a hydrogen atom leads to a complete loss of activity, it would suggest that the electron-withdrawing nature and/or the hydrogen bonding capacity of the nitro group are critical pharmacophoric elements.

The following table summarizes the potential pharmacophoric features and the structural modifications to probe their importance:

| Pharmacophoric Feature | Structural Element | Modification to Probe Importance |

| Aromatic/Heteroaromatic Scaffold | Pyrrole and Benzoate rings | Bioisosteric replacement of the rings. |

| Hydrogen Bond Acceptor | Nitro group, Ester carbonyl | Replacement with non-hydrogen bonding groups, conversion of ester to other functional groups. |

| Hydrophobic Region | Aromatic rings | Introduction of polar substituents. |

| Electronic Profile | Nitro group | Replacement with electron-donating or neutral groups. |

Computational Modeling in SAR Exploration (e.g., Molecular Docking for target interactions)

Computational modeling serves as a powerful tool in the exploration of structure-activity relationships (SAR), providing critical insights into how molecules like this compound and its analogues interact with biological targets at a molecular level. nih.gov Methodologies such as molecular docking are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein, thereby guiding the rational design of more potent and selective derivatives. nih.gov

Molecular docking studies on compounds structurally related to this compound have been effectively used to elucidate their mechanism of action and identify key structural features responsible for their biological activity. For instance, in the development of novel antitubercular agents, docking simulations have been performed on a series of 4-(1H-pyrrol-1-yl)phenyl benzoates to understand their interaction with the enoyl acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway. connectjournals.com

The crystal structure of the InhA enzyme (PDB ID: 2NSD) is often utilized for these simulations. connectjournals.com In such studies, ligands and the protein target are prepared using specialized software, and various scoring functions are employed to evaluate the binding interactions. A comparative analysis of these scores helps in ranking the potential efficacy of the synthesized compounds. connectjournals.com

Table 1: Example Scoring Functions Used in Molecular Docking of Pyrrole Derivatives

| Scoring Function | Description |

|---|---|

| D score | Represents the binding affinity of the ligand to the receptor. |

| PMF score | Potential of Mean Force, estimates binding free energy based on statistical mechanics. |

| G score | A scoring function that includes terms for hydrogen bonding, complex formation, and internal energy of the ligand. |

| Chem score | An empirical scoring function used to estimate the binding affinity. |

Data derived from studies on 4-(1H-pyrrol-1-yl)phenyl benzoates. connectjournals.com

Further detailed docking analyses on related pyrrole derivatives have identified specific, crucial interactions within the InhA binding pocket. nih.gov These studies reveal that the compounds often occupy the same binding site as known inhibitors. Key amino acid residues involved in these interactions include Lys165 and Gly14. nih.gov The computational models can pinpoint the exact nature of these interactions:

Hydrogen Bonds: The nitrogen atom of the pyrrole ring can form hydrogen bonds with residues like Gly14. Similarly, a nitro group on the benzene (B151609) ring is capable of forming a hydrogen bond with the NH group of Lys165. nih.gov

Hydrophobic Interactions: Substituents on the pyrrole nucleus, such as a bromo group, can engage in hydrophobic interactions with residues like Isoleucine (Ile21), Serine (Ser20), and Tryptophan (Trp222). nih.gov

These molecular-level insights are fundamental to SAR. For example, the presence and position of a nitro group, as seen in the parent compound, can significantly influence binding affinity through specific hydrogen bond formation, as demonstrated in docking studies of related molecules. nih.gov The number of hydrogen bonds formed by a ligand is a critical parameter in evaluating docking results and often correlates with the compound's biological activity. nih.gov

Table 2: Interaction Analysis of a Pyrrole Derivative with Enoyl-ACP (CoA) Reductase

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| Lys165 | Hydrogen Bond | Nitro (NO) group on the benzene ring |

| Gly14 | Hydrogen Bond | Pyrrole Nitrogen |

| Ile21 | Hydrophobic Bond | Bromo substituent on pyrrole |

| Ser20 | Hydrophobic Bond | Bromo substituent on pyrrole |

| Trp222 | Hydrophobic Bond | Bromo substituent on pyrrole |

Data derived from computational studies on oxadiazole-ligated pyrrole derivatives. nih.gov

By correlating these computational predictions with experimentally determined biological activities (e.g., Minimum Inhibitory Concentration), researchers can build robust SAR models. connectjournals.comnih.gov This integrated approach allows for the validation of the computational model and provides a rational basis for designing the next generation of analogues with improved target affinity and efficacy. The insights gained from docking studies—such as the importance of hydrogen bond donors/acceptors and the role of specific substituents in hydrophobic pockets—are invaluable for optimizing the lead compound structure. nih.gov

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate as a synthetic intermediate stems from its combination of reactive sites. The nitro group and the ester functionality serve as versatile handles for subsequent chemical modifications, while the pyrrole-benzene core provides a stable platform for building elaborate structures. Nitro compounds, in general, are recognized as indispensable building blocks for the synthesis of pharmaceutically relevant molecules due to the diverse reactivity of the nitro group. frontiersin.org

Building Block for Fused Heterocyclic Systems (e.g., Pyrrolo-pyrimidines)

Fused heterocyclic systems are core components of many biologically active molecules and natural products. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a unique heterocyclic system found in various nucleotides and is a focal point in the development of therapeutic agents. mdpi.comresearchgate.net this compound is an ideal precursor for the synthesis of such fused systems.

The synthetic strategy typically involves a critical transformation of the nitro group. Catalytic reduction of the ortho-nitro group to an amine is a key step, which then sets the stage for a cyclization reaction to form the adjacent pyrimidine (B1678525) ring. This intramolecular or intermolecular condensation reaction, often involving reagents like formamide, guanidine, or other C1/N1 synthons, forges the second heterocyclic ring, yielding the desired pyrrolo-pyrimidine core. The presence of the ester group offers an additional point for modification or can be involved in the cyclization itself, depending on the chosen synthetic route. The pyrrole (B145914) NH is also crucial for the activity of some resulting compounds, such as certain kinase inhibitors. nih.gov

| Functional Group | Key Transformation | Purpose in Synthesis | Resulting Structure |

|---|---|---|---|

| -NO2 (Nitro) | Reduction to Amine (-NH2) | Provides a nucleophilic site for ring formation. | Amino-substituted intermediate |

| -NH2 (Amine) | Cyclization/Condensation | Forms the pyrimidine ring adjacent to the pyrrole. | Fused Pyrrolo-pyrimidine |

| -COOCH3 (Methyl Ester) | Hydrolysis, Amidation, or Cyclization | Allows for further derivatization or participation in ring closure. | Diversified fused systems |

Precursor for Diversified Organic Scaffolds and Functional Materials

Beyond fused heterocycles, this compound serves as a precursor for a wide array of organic scaffolds. The differential reactivity of its functional groups allows for selective and sequential modifications. The nitro group is a cornerstone of this versatility; it can be reduced to an amine, which can then be diazotized to introduce a variety of other substituents (e.g., halogens, hydroxyls) or used in coupling reactions to form amides or sulfonamides.

The methyl ester provides another avenue for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to generate a library of amides. Alternatively, the ester can be reduced to an alcohol, providing a site for etherification or further oxidation. This multi-faceted reactivity makes the parent molecule a valuable starting point for creating libraries of compounds for screening in drug discovery and for developing novel functional materials where specific electronic or structural properties are required. frontiersin.org For example, asymmetric aromatic 1,3-diketones bearing ester groups are used to construct highly emissive metal complexes for organic light-emitting diodes (OLEDs). mdpi.com

Exploration of Biological Target Interactions and Inhibition Mechanisms

The structural motifs present in this compound and its derivatives are common in pharmacologically active compounds. nih.gov Consequently, this class of molecules is actively explored for its potential interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition Studies: Mechanistic Implications

While specific enzyme inhibition studies on this compound are not extensively documented, research on structurally related nitrobenzoate derivatives provides valuable insights. For instance, a study on methyl 3-methyl-4-nitrobenzoate derivatives identified compounds with significant antifungal activity against Candida guilliermondii. researchgate.net Modeling studies suggested that the most active analog in this series interacted with the enzyme thymidylate kinase (TMPK), a molecular target being investigated for antifungal agents. researchgate.net

Derivatives of fused pyrrole systems also show promise as enzyme inhibitors. Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles, for example, have been identified as potential inhibitors of centromere-associated protein E (CENP-E), a target for cancer therapy. beilstein-journals.orgnih.gov These findings underscore the potential of the core scaffold to be elaborated into potent and selective enzyme inhibitors. The general approach involves designing molecules that fit into the active site of a target enzyme, thereby blocking its function. scilit.com

| Compound Class | Target Enzyme (Proposed) | Therapeutic Area | Reference |

|---|---|---|---|

| 3-Methyl-4-nitrobenzoate derivatives | Thymidylate Kinase (TMPK) | Antifungal | researchgate.net |

| Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles | Centromere-associated protein E (CENP-E) | Anticancer | beilstein-journals.orgnih.gov |

| Fused 1H-Pyrroles | EGFR/CDK2 | Anticancer | nih.gov |

Receptor Binding Investigations and Allosteric Modulation (in related systems)

The investigation of how small molecules bind to protein receptors is fundamental to pharmacology. For complex heterocyclic systems derived from pyrrole-containing precursors, receptor binding assays are crucial for determining their therapeutic potential. In a study on related pyrrolo[2,1-b] nih.govbenzazepine derivatives, researchers examined their binding affinities for various receptors recognized as predictive for antipsychotic activity. nih.gov These assays measured the displacement of radiolabeled ligands from dopamine, serotonin, muscarinic cholinergic, and alpha-adrenergic receptors in mammalian brain tissue preparations. nih.gov

Such studies help establish structure-activity relationships (SAR), revealing how modifications to the molecular structure affect binding affinity and selectivity. nih.gov By comparing the binding data of different analogs, researchers can understand the molecular geometries and electronic features that favor interaction with a specific receptor subtype, guiding the design of more potent and selective drug candidates.

Advanced Molecular Dynamics and Docking Simulations for Interaction Analysis

To gain a deeper understanding of how molecules like this compound and its derivatives interact with biological targets at an atomic level, researchers employ computational techniques such as molecular docking and molecular dynamics (MD) simulations. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov The process generates a binding score, such as binding energy (kcal/mol), which estimates the strength of the interaction. For example, in a study of potential anti-diabetic agents, docking analysis of thiazolo[3,2-a]pyridine derivatives against the α-amylase enzyme revealed binding energies ranging from -6.34 to -7.43 kcal/mol, identifying the most promising inhibitors. plos.org

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-receptor complex over time. plos.orgajchem-a.com MD simulations model the movements of atoms in the complex, providing insights into its dynamic behavior. Key parameters analyzed include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex. A stable complex will show a plateau in its RMSD value over the simulation time. plos.org

Root-Mean-Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein, highlighting which parts of the receptor interact most dynamically with the ligand. plos.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which are critical for stable binding. ajchem-a.com

These computational tools are invaluable for rationalizing experimental findings and guiding the design of new molecules with improved affinity and specificity for their biological targets. researchgate.net

| Technique | Parameter | Information Provided |

|---|---|---|

| Molecular Docking | Binding Energy/Score (kcal/mol) | Predicts the affinity of a ligand for a target's active site. |

| Molecular Dynamics (MD) Simulation | Root-Mean-Square Deviation (RMSD) | Assesses the conformational stability of the ligand-receptor complex over time. |

| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible regions of the protein that interact with the ligand. | |

| Hydrogen Bond Analysis | Quantifies key stabilizing interactions between the ligand and the receptor. |

Development of Novel Research Probes and Chemical Biology Tools

The scientific community has not yet published research detailing the specific application of This compound in the development of novel research probes or chemical biology tools. While the unique structural features of this molecule—combining a nitroaromatic system with a pyrrole moiety—suggest potential for such applications, dedicated studies to explore and validate this potential are not available in the current body of scientific literature.

The development of research probes often leverages specific chemical properties, such as inherent fluorescence, the ability to undergo bioorthogonal reactions, or the capacity to selectively interact with biological targets. Similarly, chemical biology tools are designed to study and manipulate biological systems, and their development requires a thorough understanding of the molecule's reactivity, specificity, and interaction with cellular components.

At present, there are no detailed research findings, mechanistic studies, or experimental data that would allow for a comprehensive discussion of This compound within the context of creating research probes or chemical biology tools. The synthesis of this compound has been documented, but its functional application in these highly specialized areas of research remains an unexplored frontier.

Further investigation would be required to determine if This compound possesses properties that would make it a suitable candidate for these applications. Such research would involve screening for biological activity, investigating its photophysical properties, and assessing its reactivity and stability in biological environments. Without such foundational research, any discussion of its role in the development of research probes and chemical biology tools would be purely speculative.

Future Directions and Emerging Research Avenues

Innovation in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research could focus on green chemistry approaches for the synthesis of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate, moving away from traditional methods that may involve harsh reagents and generate significant waste.

Potential Green Synthesis Strategies:

| Approach | Description | Potential Advantages |

| Catalytic C-N Coupling | Employing earth-abundant metal catalysts (e.g., copper, iron) for the coupling of a suitable 4-halobenzoate derivative with pyrrole (B145914). | Reduced catalyst toxicity and cost, potential for lower reaction temperatures. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction, potentially reducing reaction times and energy consumption. | Rapid reaction rates, improved yields, and cleaner reaction profiles. |

| Solvent-Free or Green Solvent Reactions | Conducting the synthesis in the absence of traditional organic solvents or using greener alternatives like water, ionic liquids, or deep eutectic solvents. | Minimized volatile organic compound (VOC) emissions and simplified product purification. |

| Biocatalysis | Exploring the use of enzymes to catalyze key bond-forming steps, offering high selectivity under mild conditions. | High chemo-, regio-, and stereoselectivity; biodegradable catalysts. |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique electronic and steric environment of this compound presents opportunities to explore novel chemical transformations. The interplay between the electron-withdrawing nitro and ester groups and the electron-rich pyrrole ring could lead to interesting and synthetically useful reactivity.

Areas for Investigation:

Reduction of the Nitro Group: Selective reduction of the nitro group to an amine would provide access to a new class of derivatives, namely methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate. This transformation would open up avenues for further functionalization, such as amide bond formation or diazotization reactions.

Electrophilic Aromatic Substitution on the Pyrrole Ring: Investigating the regioselectivity of electrophilic substitution on the pyrrole ring in the presence of the deactivating benzoate (B1203000) moiety could reveal valuable insights into the compound's reactivity.

Nucleophilic Aromatic Substitution: The presence of the nitro group ortho to the pyrrole ring might activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles.

Hydrolysis of the Ester: Saponification of the methyl ester to the corresponding carboxylic acid would yield 3-nitro-4-(1H-pyrrol-1-yl)benzoic acid, a key intermediate for the synthesis of amides, esters, and other acid derivatives.

Integration of Advanced Computational Methods in Compound Design and Prediction

Computational chemistry can play a pivotal role in guiding the future design and development of analogs of this compound. In silico methods can predict molecular properties, reaction outcomes, and biological activities, thereby accelerating the research and development process.

Computational Approaches:

| Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. | Prediction of reactivity, sites for electrophilic and nucleophilic attack, and spectroscopic properties. |

| Molecular Docking | Simulation of the binding of the compound and its derivatives to the active sites of biological targets. | Identification of potential protein targets and prediction of binding affinities and modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate chemical structure with biological activity. | Prediction of the activity of novel, unsynthesized analogs. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound and its interactions with biological macromolecules over time. | Understanding of conformational changes upon binding and the stability of ligand-protein complexes. |

Interdisciplinary Research Opportunities in Materials Science and Catalysis

The structural features of this compound and its potential derivatives suggest applications beyond the biological realm, particularly in materials science and catalysis.

Organic Electronics: The pyrrole moiety is a common building block in conducting polymers. Polymerization of functionalized derivatives could lead to novel organic semiconductors with tailored electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid derivative could serve as a linker for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Organocatalysis: The pyrrole nitrogen and other functional groups could be exploited in the design of novel organocatalysts for various organic transformations.

Exploration of Novel Biological Pathways and Targets beyond Current Scope

While the biological activity of this compound has not been extensively reported, its structure contains pharmacophores that suggest potential interactions with various biological targets. Future research should aim to elucidate its mechanism of action and explore its therapeutic potential in a broader range of diseases.

Potential Therapeutic Areas for Exploration:

Anticancer Activity: Nitroaromatic compounds have been investigated for their anticancer properties, often acting as hypoxia-activated prodrugs. The presence of the nitro group warrants investigation into its potential as an anticancer agent.

Antimicrobial Activity: The pyrrole ring is a constituent of many natural and synthetic antimicrobial agents. Screening against a panel of bacteria and fungi could reveal potential antimicrobial efficacy.

Enzyme Inhibition: The compound's structure could be suitable for targeting specific enzyme active sites. High-throughput screening against various enzyme classes, such as kinases or proteases, could identify novel inhibitory activities.

Neurological Disorders: Pyrrole-containing compounds have shown activity in the central nervous system. Investigating the potential of this molecule to modulate neurotransmitter receptors or other neurological targets could be a fruitful area of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.